molecular formula C14H14N4 B155332 Rolodine CAS No. 1866-43-9

Rolodine

Cat. No. B155332
CAS RN: 1866-43-9
M. Wt: 238.29 g/mol
InChI Key: HPZHFGBKCGWNGN-UHFFFAOYSA-N
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Description

Rolodine (BW 58-271) is a pyrrolopynimidine . This compound was described in the 1960s as a potent hypnotic agent and a skeletal muscle relaxant . Rolodine has a local anesthetic effect when applied to the isolated frog sciatic nerve and blocks spontaneous electrical activity (as measured by EEG) lasting for several minutes in cats .


Molecular Structure Analysis

Rolodine has a molecular formula of C14H14N4 . The exact mass is 238.12 Da and the molecular weight is 238.294 . The structure includes a total of 34 bonds . More detailed structural analysis would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

  • Anti-Inflammatory and Immune Modulation : Nitidine chloride, a compound from Zanthoxylum nitidium, has shown anti-inflammatory properties by inhibiting production of inflammatory cytokines in cell models. This suggests potential applications in treating inflammatory diseases such as rheumatic arthritis and peridentitis (Wang et al., 2012).

  • Antiallergic and Antitumoral Activities : Roxatidine, used for treating gastric and duodenal ulcers, has been found to exhibit anti-allergic inflammatory effects. This includes inhibiting mast cell-mediated allergic inflammation and reducing cytokine production, suggesting its therapeutic potential in allergic inflammatory diseases (Lee et al., 2017).

  • Reactive Oxygen Species (ROS) Regulation in Nanomedicine : Advances in nanotechnology have leveraged the ROS-regulating properties of various nanomaterials. These materials have applications in developing new-generation therapeutic methodologies for diseases where ROS plays a significant role (Yang et al., 2019).

  • Cardiac and Renal Protection : Aminoguanidine has shown potential in attenuating cardiac hypertrophy and fibrosis, largely attributed to its ROS quenching efficacy and interaction with MMP-2 and MMP-9. This suggests its role in preventing cardiac-related diseases (Parthasarathy et al., 2014).

  • Retinopathy of Prematurity Treatment : Propranolol, commonly used for heart diseases, has been studied for its effectiveness in halting the progression of retinopathy of prematurity (ROP) in preterm infants, indicating its potential application beyond cardiovascular diseases (Bührer et al., 2018).

  • Antiangiogenic and Antitumoral Efficacy : Pyrimidine-2,4,6-trione derivatives, specifically Ro-28-2653, have shown significant anti-invasive, antitumoral, and antiangiogenic efficacy, particularly against MMPs expressed by tumor and/or stromal cells. This positions them as potent antitumor agents (Maquoi et al., 2004).

properties

IUPAC Name

N-benzyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-10-17-13-12(7-8-15-13)14(18-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZHFGBKCGWNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN2)C(=N1)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171919
Record name Rolodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rolodine

CAS RN

1866-43-9
Record name Rolodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1866-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rolodine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROLODINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rolodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROLODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/626GMN0STO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RI Breuer, SK Buto, ML Christ, J Bean, P Vernia… - Digestive diseases and …, 1991 - Springer
Colon cells from patients with ulcerative colitis utilize short-chain fatty acids inefficiently and may be exposed to decreased concentrations of these compounds. To test whether irrigation …
Number of citations: 287 link.springer.com
S Mohan, P Lakshmanan - Current Science, 1989 - currentscience.ac.in
M4RoPHoat A PHASE011NA (Tassi) Goid. cuvcs the diseasc commonly referred to as dry root rol or charcoal rot under conditions of high temperature and drought stress". In many …
Number of citations: 2 www.currentscience.ac.in
M Findlay, C Isles, M Findlay, C Isles - Clinical Companion in Nephrology, 2015 - Springer
… We no longer recommend dressings but lock our lines with a taurolodine (antimicrobial) and citrate (anticoagulant) solution called Taurolock and screen our patients for staphylococcal …
Number of citations: 0 link.springer.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
P Vasiljević, M Nikolić, M Aleksić, AŽ Popović…
Number of citations: 0

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